4-(Allyloxy)thiophene-2-carboxylic acid
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Overview
Description
4-(Allyloxy)thiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an allyloxy group attached to the thiophene ring at the 4-position and a carboxylic acid group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)thiophene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with thiophene-2-carboxylic acid as the starting material.
Allylation: The allyloxy group is introduced through an allylation reaction. This can be achieved by reacting thiophene-2-carboxylic acid with allyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and yield of the compound. The reaction conditions are optimized to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(Allyloxy)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby preventing the formation of pro-inflammatory molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the allyloxy group, making it less versatile in certain chemical reactions.
4-(Hydroxypropoxy)thiophene-2-carboxylic acid: Contains a hydroxypropoxy group instead of an allyloxy group, which may alter its reactivity and biological activity.
Uniqueness
4-(Allyloxy)thiophene-2-carboxylic acid is unique due to the presence of the allyloxy group, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Biological Activity
4-(Allyloxy)thiophene-2-carboxylic acid is an organic compound notable for its unique structural features, including a thiophene ring combined with an allyloxy group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and antioxidant properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₉H₉O₃S
- Molecular Weight : 185.23 g/mol
The presence of the allyloxy group enhances the reactivity of the compound, making it a candidate for various applications in organic synthesis and medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Activity : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, suggesting its potential use in therapeutic applications for inflammatory diseases.
- Antioxidant Properties : The compound demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases. Studies have indicated that it can scavenge free radicals effectively .
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes:
- COX-2 Inhibition : By inhibiting COX-2, the compound may reduce the production of pro-inflammatory mediators, thus alleviating inflammation.
- Antioxidant Mechanism : The presence of hydroxyl groups in related compounds indicates a potential for proton donation, which plays a significant role in reducing oxidative stress by neutralizing free radicals .
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound:
-
Inhibition Studies :
- A study reported an IC₅₀ value indicating effective inhibition of COX-2, highlighting its potential as an anti-inflammatory agent.
- Antioxidant assays demonstrated that derivatives similar to this compound exhibited IC₅₀ values comparable to established antioxidants like ascorbic acid, indicating robust antioxidant activity .
-
Synthesis and Characterization :
- The synthesis of this compound has been optimized using various methods to enhance yield and purity. Techniques such as continuous flow reactors have been employed to streamline production processes.
Comparative Biological Activity Table
Properties
Molecular Formula |
C8H8O3S |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
4-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H8O3S/c1-2-3-11-6-4-7(8(9)10)12-5-6/h2,4-5H,1,3H2,(H,9,10) |
InChI Key |
RJMLDIAXZGQSGO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CSC(=C1)C(=O)O |
Origin of Product |
United States |
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